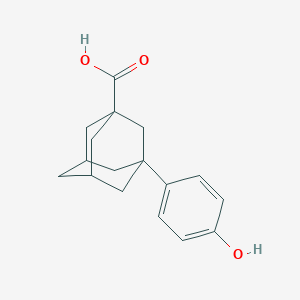

3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-hydroxyphenyl)adamantane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O3/c18-14-3-1-13(2-4-14)16-6-11-5-12(7-16)9-17(8-11,10-16)15(19)20/h1-4,11-12,18H,5-10H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOIFCTZBZXPLPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)C(=O)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90971977 | |

| Record name | 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56531-55-6 | |

| Record name | 3-(4-Hydroxyphenyl)tricyclo[3.3.1.13,7]decane-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56531-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricyclo(3.3.1.1(sup 3,7))decane-1-carboxylic acid, 3-(4-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056531556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(4-hydroxyphenyl)adamantane-1-carboxylic acid, a molecule of interest in medicinal chemistry and drug development due to its unique structural combination of a rigid adamantane cage and a pharmacologically relevant hydroxyphenyl group. This document details the primary synthetic pathway, experimental protocols, and relevant quantitative data.

Synthetic Pathway Overview

The most direct and commonly employed synthetic route to this compound involves a two-step process. The synthesis commences with a Friedel-Crafts alkylation of phenol with a suitable adamantane precursor to introduce the adamantyl scaffold. This is followed by a carboxylation reaction at one of the bridgehead positions of the adamantane cage.

The overall synthetic transformation can be visualized as follows:

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 4-(1-Adamantyl)phenol

This step involves the alkylation of phenol with 1-bromoadamantane. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Reaction:

Caption: Reaction for the synthesis of 4-(1-Adamantyl)phenol.

Experimental Procedure:

A detailed experimental protocol for the synthesis of 4-(1-adamantyl)phenol has been reported and is summarized below[1].

-

To 188 g (2.0 mol) of phenol, add 108 g (0.50 mol) of 1-bromoadamantane.

-

Heat the reaction mixture to 120°C and maintain this temperature for 12 hours with stirring.

-

After the reaction is complete, cool the resulting solution to room temperature.

-

Pour the cooled solution into a beaker containing 2 L of hot water and stir, which will cause a precipitate to form.

-

Filter the precipitate and wash it three times with hot water.

-

Dry the collected solid under vacuum to obtain 4-(1-adamantyl)phenol.

Quantitative Data for Step 1:

| Parameter | Value | Reference |

| Yield | 80% | [1] |

| Reactant Ratio (Phenol:1-Bromoadamantane) | 4:1 (molar) | [1] |

| Reaction Temperature | 120°C | [1] |

| Reaction Time | 12 hours | [1] |

Step 2: Synthesis of this compound

This step utilizes the Koch-Haaf reaction to introduce a carboxylic acid group at a tertiary bridgehead position of the adamantane core. This reaction typically involves the use of a strong acid and a source of carbon monoxide, such as formic acid.

Reaction:

Caption: Koch-Haaf carboxylation of 4-(1-Adamantyl)phenol.

General Experimental Protocol (Adapted from similar Koch-Haaf reactions):

-

In a three-necked flask equipped with a stirrer, thermometer, and a dropping funnel, charge the flask with concentrated sulfuric acid (e.g., 96%).

-

Cool the sulfuric acid in an ice bath to a temperature between 10-20°C.

-

Slowly add 4-(1-adamantyl)phenol to the cooled sulfuric acid with stirring until it dissolves completely.

-

Add formic acid (e.g., 98-100%) dropwise to the reaction mixture while maintaining the temperature between 15-25°C. The addition should be controlled to manage the evolution of carbon monoxide.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for an additional period (e.g., 1-3 hours) to ensure the reaction goes to completion.

-

Pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Filter the precipitate and wash it thoroughly with water until the washings are neutral.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or acetone/water).

Anticipated Quantitative Data for Step 2 (based on analogous reactions):

| Parameter | Estimated Value/Range |

| Yield | 60-80% |

| Reactant Ratio (Substrate:Formic Acid:Sulfuric Acid) | Varies, typically excess acid |

| Reaction Temperature | 15-25°C |

| Reaction Time | 1-4 hours |

Purification and Characterization

Purification

The final product, this compound, can be purified using standard techniques for organic acids.

-

Recrystallization: This is a common and effective method for purifying solid organic compounds. A mixed solvent system, such as methanol-water or acetone-water, is often employed to achieve good crystal formation.

-

Chromatography: For higher purity, column chromatography using silica gel as the stationary phase and a suitable eluent system (e.g., a mixture of hexane and ethyl acetate with a small amount of acetic acid) can be utilized.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons of the hydroxyphenyl group (typically in the range of 6.7-7.2 ppm).- Protons of the adamantane cage (typically in the range of 1.7-2.2 ppm).- A broad singlet for the carboxylic acid proton (can be downfield, >10 ppm).- A singlet for the phenolic hydroxyl proton. |

| ¹³C NMR | - Carbonyl carbon of the carboxylic acid (typically in the range of 175-185 ppm).- Aromatic carbons of the hydroxyphenyl group (typically in the range of 115-160 ppm).- Carbons of the adamantane cage (typically in the range of 28-50 ppm). |

| Mass Spectrometry (MS) | - The molecular ion peak corresponding to the molecular weight of the compound (C₁₇H₂₀O₃ = 288.34 g/mol ).- Fragmentation patterns characteristic of the adamantane and hydroxyphenyl moieties. |

| Infrared (IR) Spectroscopy | - A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹).- A C=O stretching band for the carboxylic acid (around 1700 cm⁻¹).- An O-H stretching band for the phenol (around 3200-3600 cm⁻¹).- C-H stretching bands for the adamantane and aromatic rings. |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the entire synthesis and purification process.

Caption: Detailed workflow for the synthesis, purification, and characterization of the target compound.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should note that the conditions for the Koch-Haaf reaction may require optimization for this specific substrate to achieve maximum yield and purity. Standard laboratory safety procedures should be followed at all times, particularly when handling strong acids and performing reactions that may evolve gas.

References

A Technical Guide to the Characterization of 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid

Abstract: This document provides a comprehensive technical overview of 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid, a molecule of significant interest in medicinal chemistry. It consolidates known physicochemical properties, proposes a detailed synthetic protocol, and outlines expected spectroscopic characterization data. Furthermore, this guide explores the potential biological activities and therapeutic applications of this compound by examining the established roles of its core adamantane and 4-hydroxyphenyl pharmacophores. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development seeking a foundational understanding of this promising chemical entity.

Introduction

The adamantane scaffold is a rigid, lipophilic, three-dimensional tricyclic hydrocarbon that has become a cornerstone in modern medicinal chemistry. Its unique structure is frequently incorporated into therapeutic agents to enhance pharmacokinetic properties such as absorption and bioavailability, and to provide a rigid anchor for pharmacophoric groups.[1][2][3] Approved drugs like Amantadine (antiviral) and Memantine (neuroprotective) underscore the therapeutic value of the adamantane cage.[3]

This compound integrates this valuable scaffold with two other key functional groups: a carboxylic acid and a 4-hydroxyphenyl (phenol) moiety. The carboxylic acid group provides a site for hydrogen bonding and potential salt formation, while the hydroxyphenyl group is a known pharmacophore in a variety of biologically active molecules. Notably, the 3-(1-adamantyl)-4-hydroxyphenyl moiety has been identified as a critical component in retinoid-related molecules that induce apoptosis, highlighting the potential of the title compound in oncology research.[2]

This guide aims to provide a detailed characterization of this compound, serving as a foundational resource for its synthesis, analysis, and exploration in drug discovery programs.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These data are essential for its handling, formulation, and analysis.

| Property | Value | Reference |

| IUPAC Name | This compound | [4] |

| CAS Number | 56531-55-6 | [4][5] |

| Molecular Formula | C₁₇H₂₀O₃ | [4][5] |

| Molecular Weight | 272.34 g/mol | [5] |

| Melting Point | 223-225 °C (in toluene) | [5] |

| Boiling Point | 461.4 ± 38.0 °C (Predicted) | [5] |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) | [5] |

Synthesis and Purification

Proposed Synthetic Workflow

The proposed synthesis involves the reaction of 3-hydroxyadamantane-1-carboxylic acid with phenol under acidic conditions, which facilitates the electrophilic aromatic substitution onto the phenol ring.

Experimental Protocol

Disclaimer: This protocol is a representative methodology and should be adapted and optimized under appropriate laboratory safety standards.

Materials:

-

3-Hydroxyadamantane-1-carboxylic acid (1.0 eq)

-

Phenol (10.0 eq)

-

Concentrated Sulfuric Acid (0.5 eq)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Toluene

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, melt phenol (10.0 eq) by warming to approximately 50 °C.

-

Once molten, add 3-hydroxyadamantane-1-carboxylic acid (1.0 eq) to the stirred phenol.

-

Slowly and carefully add concentrated sulfuric acid (0.5 eq) dropwise to the reaction mixture. The temperature may increase.

-

Heat the reaction mixture to 70 °C and maintain stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The mixture may solidify.

-

Add water and DCM to the flask and stir until the solids dissolve. Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (2x), and brine (1x). The product may be partially soluble in the basic wash; acidification of the aqueous layers and back-extraction may be necessary to maximize yield.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification:

-

The crude solid can be purified by recrystallization.

-

Dissolve the crude product in a minimal amount of hot toluene.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum to yield this compound as a crystalline solid.[5]

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. The following sections describe the expected spectral data based on the molecule's functional groups.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid, phenol, and adamantane moieties.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Characteristics | Reference |

| Carboxylic Acid / Phenol | O-H stretch | 3300 - 2500 | Very broad, strong | [6][7] |

| Adamantane | C-H stretch | 2950 - 2840 | Strong, sharp | [8] |

| Carboxylic Acid | C=O stretch | 1720 - 1680 | Very strong, sharp | [6][7] |

| Aromatic Ring | C=C stretch | 1610, 1500 | Medium to strong | |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | Strong | [6] |

| Carboxylic Acid / Phenol | O-H bend | 1440-1395, 950-910 | Broad, medium | [6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aromatic Protons: Two doublets in the range of δ 6.7-7.2 ppm, characteristic of a 1,4-disubstituted benzene ring (an AA'BB' system).

-

Adamantane Protons: A series of complex, broad multiplets between δ 1.5-2.5 ppm, corresponding to the CH and CH₂ groups of the rigid adamantane cage.

-

Acidic Protons: Two broad singlets, which may be exchangeable with D₂O: one for the phenolic -OH (δ ~5-8 ppm, variable) and one for the carboxylic acid -OH (δ >10 ppm, very broad).

¹³C NMR:

-

Carbonyl Carbon: A signal in the range of δ 175-185 ppm.

-

Aromatic Carbons: Four signals in the aromatic region (δ 115-160 ppm), including two quaternary carbons (one attached to the adamantane and one to the -OH group).

-

Adamantane Carbons: Multiple distinct signals in the aliphatic region (δ 28-50 ppm) corresponding to the unique carbon environments within the C₂-symmetric adamantane cage.

Mass Spectrometry (MS)

-

Molecular Ion: The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z ≈ 272.14, corresponding to the molecular formula C₁₇H₂₀O₃.

-

Key Fragments: Common fragmentation patterns would include the loss of the carboxylic acid group (-COOH, 45 Da) and the loss of water (-H₂O, 18 Da).

Biological Activity and Potential Applications

While direct biological studies on this compound are limited in the public domain, its structural components suggest significant therapeutic potential. The adamantane group is known to confer antiviral, antidiabetic, and neuroprotective properties to molecules.[1][2][9]

Most significantly, the 3-(1-adamantyl)-4-hydroxyphenyl scaffold is a key pharmacophore in a class of synthetic retinoid-related molecules (arotinoids) that exhibit potent pro-apoptotic activity in cancer cells.[2] Some of these compounds are believed to exert their effects through pathways independent of the traditional Retinoic Acid Receptors (RARs).[2] Evidence suggests they may target kinases such as IκBα kinase (IKK), leading to the inhibition of pro-survival signaling pathways like NF-κB and ultimately triggering apoptosis.[2]

Hypothesized Signaling Pathway

The structural similarity of the title compound to active adamantyl arotinoids suggests it could potentially act through a similar mechanism to induce apoptosis in cancer cells.

Given this potential mechanism, this compound and its derivatives are promising candidates for further investigation in:

-

Oncology: As pro-apoptotic agents for various cancer types.

-

Metabolic Diseases: Other adamantane carboxylic acid derivatives have shown efficacy as diacylglycerol acyltransferase 1 (DGAT1) inhibitors, suggesting a potential role in treating obesity and diabetes.[10]

-

Infectious Diseases: The adamantane core is a well-established antiviral pharmacophore.[2]

Conclusion

This compound is a compelling molecule that combines the advantageous pharmacokinetic properties of the adamantane scaffold with the biologically active hydroxyphenyl moiety. Its physicochemical properties are well-defined, and its synthesis is achievable through established chemical reactions. The expected spectroscopic data provide a clear blueprint for its identification and characterization. Based on the activities of structurally related compounds, this molecule holds considerable promise as a lead scaffold for the development of novel therapeutics, particularly in the field of oncology. Further research, including the validation of its synthesis, comprehensive biological screening, and structure-activity relationship (SAR) studies, is warranted to fully explore its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pschemicals.com [pschemicals.com]

- 5. This compound | 56531-55-6 [amp.chemicalbook.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-(4-Hydroxyphenyl)adamantane-1-carboxylic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure and Properties

-

IUPAC Name: 3-(4-hydroxyphenyl)adamantane-1-carboxylic acid[1]

-

CAS Number: 56531-55-6[1]

-

Chemical Formula: C₁₇H₂₀O₃[1]

-

Molecular Weight: 272.34 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral characteristics of the adamantane core, the 4-hydroxyphenyl group, and the carboxylic acid functionality.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| ~9.5 | Singlet (broad) | 1H | Ar-OH |

| ~7.1 - 7.3 | Multiplet | 2H | Ar-H (ortho to -C(Ad)) |

| ~6.7 - 6.9 | Multiplet | 2H | Ar-H (ortho to -OH) |

| ~1.7 - 2.2 | Multiplet | 14H | Adamantane protons |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~180 | -COOH |

| ~155 | Ar-C (ipso, attached to -OH) |

| ~145 | Ar-C (ipso, attached to Adamantane) |

| ~128 | Ar-CH (ortho to -C(Ad)) |

| ~115 | Ar-CH (ortho to -OH) |

| ~40 - 50 | Adamantane quaternary carbons |

| ~30 - 40 | Adamantane CH and CH₂ carbons |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 272 | [M]⁺ (Molecular Ion) |

| 255 | [M - OH]⁺ |

| 227 | [M - COOH]⁺ |

| 135 | [Adamantane-C₆H₄OH]⁺ or fragment |

| 107 | [C₆H₄OH-CH₂]⁺ |

| 93 | [C₆H₅O]⁺ |

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Broad | O-H stretch (Phenol) |

| 3300 - 2500 | Very Broad | O-H stretch (Carboxylic Acid) |

| ~2900 | Strong | C-H stretch (Adamantane) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1500 | Medium | C=C stretch (Aromatic) |

| ~1250 | Medium | C-O stretch (Phenol/Carboxylic Acid) |

Experimental Protocols

While specific experimental protocols for the synthesis and spectroscopic analysis of this compound are not detailed in the available literature, a general synthetic approach can be proposed based on established adamantane chemistry.

Proposed Synthesis Workflow

A plausible synthetic route could involve the Friedel-Crafts alkylation of phenol with a suitable adamantane precursor, followed by carboxylation.

Caption: Proposed synthetic workflow for this compound.

General Spectroscopic Analysis Protocol

The following outlines a standard workflow for the spectroscopic characterization of the synthesized compound.

Caption: General workflow for spectroscopic analysis of the target compound.

Conclusion

This technical guide provides a predicted spectroscopic profile of this compound based on the analysis of its constituent functional groups and related structures. The absence of comprehensive, publicly available experimental data for this specific molecule highlights an opportunity for further research to synthesize and fully characterize this compound. Such data would be invaluable for its potential applications in drug discovery and materials science, enabling a deeper understanding of its structure-property relationships. Researchers are encouraged to use the predicted data and proposed experimental workflows as a starting point for their investigations.

References

An In-depth Technical Guide to 3-(4-Hydroxyphenyl)adamantane-1-carboxylic Acid

CAS Number: 56531-55-6[1][2][3]

This technical guide provides a comprehensive overview of 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid, a molecule belonging to the adamantane family of compounds. Adamantane derivatives are of significant interest to the scientific community due to their rigid, three-dimensional structure and lipophilic nature, which imparts unique physicochemical and biological properties.[4] These characteristics have led to the exploration of adamantane-containing molecules in a wide range of applications, including antiviral, antidiabetic, antibacterial, and anticancer agents.[5]

While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates potential synthetic routes, experimental protocols, and biological activities based on established knowledge of closely related adamantane derivatives.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 56531-55-6 | [1][2][3] |

| Molecular Formula | C17H20O3 | [1][2][3] |

| Molecular Weight | 272.34 g/mol | Chemical Database |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 3-(4-Hydroxyphenyl)adamantanecarboxylic acid, 3-(p-hydroxyphenyl)-1-adamantanecarboxylic acid | [1][2] |

| Predicted Melting Point | 223-225 °C | Chemical Database |

| Predicted LogP | >3.0 | Cheminformatics Prediction |

Synthesis and Experimental Protocols

Hypothetical Synthetic Protocol:

A potential two-step synthesis could involve the initial synthesis of a suitable adamantane precursor followed by the introduction of the 4-hydroxyphenyl group.

Step 1: Synthesis of 3-Bromo-1-adamantanecarboxylic acid

This step would involve the bromination of 1-adamantanecarboxylic acid. A general procedure for such a transformation is as follows:

-

To a stirred solution of 1-adamantanecarboxylic acid in a suitable solvent (e.g., a mixture of sulfuric acid and an inert solvent), add a brominating agent (e.g., bromine or N-bromosuccinimide).

-

The reaction mixture is heated to a specific temperature (e.g., 60-80 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice water.

-

The precipitated product is collected by filtration, washed with water, and dried.

-

Purification can be achieved by recrystallization from an appropriate solvent system.

Step 2: Palladium-catalyzed Suzuki Coupling with 4-hydroxyphenylboronic acid

The resulting 3-bromo-1-adamantanecarboxylic acid could then be coupled with 4-hydroxyphenylboronic acid via a Suzuki coupling reaction.

-

In a reaction vessel, combine 3-bromo-1-adamantanecarboxylic acid, 4-hydroxyphenylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3 or Cs2CO3) in a suitable solvent system (e.g., a mixture of dioxane and water).

-

The mixture is degassed and then heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 100 °C.

-

The reaction is monitored by TLC or LC-MS for the disappearance of the starting materials.

-

Once the reaction is complete, the mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Experimental Workflow for Synthesis

Caption: Hypothetical two-step synthesis of this compound.

Potential Biological Activities and Signaling Pathways

While direct biological data for this compound is not available, the broader class of adamantane derivatives has been shown to exhibit a range of biological activities.

Potential Therapeutic Areas:

-

Antiviral Activity: Adamantane derivatives, such as amantadine and rimantadine, are known for their antiviral properties, particularly against the influenza A virus. The mechanism often involves the inhibition of the M2 ion channel, which is crucial for viral uncoating.

-

Antibacterial Activity: Some adamantane-carboxylic acids have demonstrated inhibitory activity against various microorganisms, including Gram-positive bacteria. The proposed mechanism involves the alteration of bacterial cell membrane permeability.[6]

-

Anticancer Activity: The rigid adamantane scaffold has been utilized in the design of anticancer agents. The lipophilic nature of the adamantane cage can facilitate cell membrane penetration.

-

Metabolic Diseases: Certain adamantane carboxylic acid derivatives have been investigated as potent inhibitors of diacylglycerol acyltransferase 1 (DGAT1), an enzyme involved in triglyceride synthesis, suggesting potential applications in the treatment of obesity and diabetes.[7]

Hypothetical Signaling Pathway Involvement:

Given the known activities of related compounds, this compound could potentially interact with various cellular signaling pathways. For instance, if it possesses anticancer properties, it might modulate pathways involved in cell proliferation, apoptosis, or angiogenesis.

Caption: A generalized logical workflow of a drug's mechanism of action.

Experimental Workflow for Biological Evaluation

To assess the potential biological activities of this compound, a series of in vitro and in vivo experiments would be necessary.

In Vitro Assay Workflow:

-

Compound Preparation: The synthesized and purified compound would be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

-

Cell Culture: Relevant cell lines (e.g., cancer cell lines, bacterial strains, or virus-infected cells) would be cultured under appropriate conditions.

-

Treatment: The cells would be treated with various concentrations of the compound.

-

Assays: A battery of assays would be performed to assess different biological endpoints:

-

Cytotoxicity/Viability Assays (e.g., MTT, MTS): To determine the effect of the compound on cell proliferation and survival.

-

Enzyme Inhibition Assays: If a specific enzyme target is hypothesized (e.g., DGAT1), an in vitro assay would be conducted to measure the compound's inhibitory activity (IC50).

-

Antimicrobial Assays (e.g., MIC determination): To evaluate the compound's ability to inhibit microbial growth.

-

Antiviral Assays (e.g., Plaque Reduction Assay): To quantify the reduction in viral replication in the presence of the compound.

-

-

Data Analysis: The results would be analyzed to determine key parameters such as IC50, EC50, or MIC values.

Workflow for In Vitro Biological Screening

Caption: A standard workflow for the in vitro screening of a novel chemical compound.

Conclusion

This compound represents an intriguing yet underexplored member of the adamantane family. While specific data on its synthesis and biological activity are sparse, its structural similarity to other biologically active adamantane derivatives suggests it may hold significant potential in various therapeutic areas. The hypothetical synthetic routes and experimental workflows presented in this guide provide a foundational framework for future research into this promising compound. Further investigation is warranted to fully elucidate its chemical properties and biological functions.

References

- 1. pschemicals.com [pschemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound [m.chemicalbook.com]

- 4. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid

Introduction

3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid is a derivative of adamantane, a rigid, diamondoid hydrocarbon. The adamantane cage is a versatile scaffold in medicinal chemistry, often incorporated into drug molecules to enhance lipophilicity, improve metabolic stability, and provide a rigid framework for precise pharmacophore presentation. The presence of both a carboxylic acid and a hydroxyphenyl group on this particular derivative suggests its potential for diverse chemical modifications and biological interactions.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and have not been experimentally verified in published literature.

| Property | Value | Source |

| CAS Number | 56531-55-6 | P&S Chemicals[1] |

| Molecular Formula | C₁₇H₂₀O₃ | P&S Chemicals[1] |

| Molecular Weight | 288.34 g/mol | Calculated |

| IUPAC Name | This compound | P&S Chemicals[1] |

Note: Further experimental data such as melting point, boiling point, and pKa are not consistently reported across publicly available sources.

Synthesis

A specific, detailed, and experimentally validated protocol for the synthesis of this compound is not available in the reviewed literature. However, based on the synthesis of structurally similar adamantane derivatives, a plausible synthetic route can be conceptualized.

A potential synthetic approach could involve the Friedel-Crafts alkylation of phenol with a suitable adamantane precursor. The adamantyl cation, generated in situ from a precursor like 1-bromoadamantane or 1-adamantanol in the presence of a strong acid, could react with phenol to introduce the adamantane cage. Subsequent carboxylation at the 3-position of the adamantane moiety would yield the final product.

To illustrate this conceptual pathway, a generalized workflow is presented below.

Caption: Conceptual synthetic workflow for this compound.

Spectral Data

Detailed and verified spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not publicly available. For drug development and research purposes, empirical acquisition of this data would be a critical step for structural confirmation and purity assessment.

Biological Activity

There are no specific studies detailing the biological activity or pharmacological properties of this compound in the accessible scientific literature. However, the adamantane scaffold is a well-established pharmacophore. Adamantane derivatives have been explored for a wide range of therapeutic applications, including antiviral, antibacterial, anticancer, and antidiabetic activities.

The presence of the 4-hydroxyphenyl group, a common feature in many biologically active compounds, including natural products and synthetic drugs, suggests potential for interactions with various biological targets. For instance, phenolic hydroxyl groups can act as hydrogen bond donors and acceptors, and the aromatic ring can engage in π-stacking interactions with protein residues.

A hypothetical workflow for the initial biological screening of this compound is presented below.

Caption: General workflow for the biological evaluation of a novel chemical entity.

Conclusion and Future Directions

This compound represents an under-investigated molecule with potential for applications in medicinal chemistry and materials science. The lack of detailed public data underscores an opportunity for further research. Future work should focus on:

-

Development and publication of a robust and scalable synthetic protocol.

-

Comprehensive spectral characterization (NMR, IR, MS, etc.) to establish a reference for future studies.

-

Systematic screening for biological activity against a panel of relevant targets to explore its therapeutic potential.

The insights gained from such studies would be invaluable in determining the utility of this compound and could pave the way for the development of novel adamantane-based therapeutics or functional materials.

References

The Emergence of Adamantane-Based α-Hydroxycarboxylic Acid Derivatives: A Technical Guide to Their Discovery and Anti-influenza Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Adamantane Moiety in Medicinal Chemistry

Adamantane, a rigid, lipophilic, tricyclic hydrocarbon, has carved a unique niche in drug discovery and development.[1][2][3] Its three-dimensional structure and physicochemical properties offer several advantages when incorporated into pharmacologically active molecules.[3][4] The adamantane cage can enhance lipophilicity, improve metabolic stability, and provide a rigid scaffold for the precise spatial orientation of functional groups.[3][4] Historically, adamantane derivatives like amantadine and rimantadine were among the first antiviral drugs to be marketed, primarily for influenza A infections.[1][2] These early successes paved the way for the exploration of a wide range of adamantane-containing compounds with diverse therapeutic applications, from antiviral and antidiabetic agents to treatments for neurodegenerative diseases.[2][3]

The α-hydroxycarboxylic acid functional group is a well-known pharmacophore in medicinal chemistry, often involved in binding to the active sites of metalloenzymes.[5] The strategic combination of the bulky, lipophilic adamantane core with the α-hydroxycarboxylic acid moiety has led to the recent discovery of a novel class of compounds with potent biological activity. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of adamantane-based α-hydroxycarboxylic acid derivatives, with a primary focus on their development as inhibitors of the drug-resistant M2-S31N ion channel of the influenza A virus.[6]

Targeting Drug-Resistant Influenza A: The M2-S31N Challenge

The M2 protein of the influenza A virus forms a proton-selective ion channel that is crucial for viral replication.[6][7] The adamantane-based drugs, amantadine and rimantadine, function by blocking this channel.[6] However, their clinical utility has been severely diminished due to the widespread emergence of drug-resistant viral strains, with the S31N mutation (a serine to asparagine substitution at position 31) being the most prevalent.[6][8] This has created an urgent need for new M2 inhibitors that are effective against these resistant strains.

Discovery of Adamantane-Based α-Hydroxycarboxylic Acid Derivatives as M2-S31N Blockers

Recent research has led to the discovery of a series of adamantane-based α-hydroxycarboxylic acid derivatives with potent activity against both wild-type and, more importantly, the adamantane-resistant M2-S31N mutant influenza A viruses.[6] The design of these novel inhibitors was based on the molecular hybridization of the adamantane scaffold with an α-hydroxycarboxylic acid moiety, guided by induced fit docking studies.[6]

Quantitative Biological Data

The in vitro antiviral activity of these compounds was evaluated against the wild-type influenza A/HK/68 (H3N2) and the adamantane-resistant A/M2-S31N mutant A/WSN/33 (H1N1) viruses.[6] The results for a selection of the most potent compounds are summarized in the table below.

| Compound | Wild-type (H3N2) EC50 (μM) | M2-S31N (H1N1) EC50 (μM) | Selectivity Index (SI) |

| 3p | 0.92 | 0.55 | 651 |

| Oseltamivir | - | - | - |

EC50: 50% effective concentration. SI: Selectivity Index (CC50/EC50).

The most potent compound, 3p , demonstrated dual inhibitory activity with EC50 values of 0.92 μM against the wild-type virus and 0.55 μM against the drug-resistant mutant.[6] Notably, its activity against the M2-S31N mutant was comparable to that of oseltamivir, a widely used neuraminidase inhibitor.[6] Furthermore, compound 3p exhibited a high selectivity index of 651, indicating a favorable safety profile.[6]

Experimental Protocols

General Synthesis of Adamantane-Based α-Hydroxycarboxylic Acid Derivatives

The synthesis of adamantane-based α-hydroxycarboxylic acid derivatives typically involves a multi-step process starting from a suitable adamantane precursor. A general synthetic route is outlined below.

Caption: General synthetic workflow for adamantane-based α-hydroxycarboxylic acid derivatives.

Detailed Protocol for the Synthesis of 1-Adamantane Carboxylic Acid (Precursor):

-

In a three-necked flask, add adamantane, concentrated sulfuric acid, tert-butanol, formic acid, and carbon tetrachloride.[1]

-

Slowly add a mixture of formic acid and tert-butanol dropwise over 90 minutes.[1]

-

Allow the reaction to proceed for a specified time at a controlled temperature.[1]

-

Pour the reaction mixture into crushed ice and stir until the ice melts.[1]

-

Cool the mixture to precipitate the product.[1]

-

Filter the precipitate, wash with water and then with ether.[1]

-

Recrystallize the crude product from a mixture of acetone and water.[1]

-

Vacuum dry the purified product to obtain white solid 1-adamantane carboxylic acid.[1]

Detailed Protocol for the Synthesis of 3-Hydroxy-1-Adamantane Carboxylic Acid (Key Intermediate):

-

In a three-necked flask, add 1-adamantane carboxylic acid, nitric acid (65%), and concentrated sulfuric acid (98%).[1]

-

Control the temperature using an ice-salt bath.[1]

-

Slowly add concentrated sulfuric acid dropwise.[1]

-

After the addition, allow the reaction to proceed for a specific duration.[1]

-

Pour the reaction mixture into a beaker with crushed ice and stir.[1]

-

Cool the mixture to precipitate a light yellow solid.[1]

-

Filter the precipitate and wash it with water and then with ether.[1]

-

Recrystallize the product in a mixture of acetone and water.[1]

-

Vacuum dry the product to obtain white solid 3-hydroxy-1-adamantane carboxylic acid.[1]

In Vitro Antiviral Assay: Cytopathic Effect (CPE) Inhibition Assay

The antiviral activity of the synthesized compounds is typically evaluated using a cytopathic effect (CPE) inhibition assay.

Caption: Workflow of the Cytopathic Effect (CPE) Inhibition Assay.

-

Cell Seeding: Madin-Darby canine kidney (MDCK) cells are seeded into 96-well plates and incubated overnight to form a monolayer.

-

Virus Infection: The cell monolayers are infected with the influenza virus at a specific multiplicity of infection (e.g., 100 TCID50).

-

Compound Treatment: After a 2-hour incubation with the virus, the cells are washed and then treated with various concentrations of the test compounds.

-

Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

-

CPE Observation: The cells are observed under a microscope for the presence of a cytopathic effect, which is characteristic of viral infection.

-

Cell Viability Measurement: Cell viability is quantified using a colorimetric assay, such as the Cell Counting Kit-8 (CCK-8).

-

Data Analysis: The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are calculated from the dose-response curves. The selectivity index (SI) is then determined as the ratio of CC50 to EC50.

Mechanism of Action: Blocking the M2-S31N Ion Channel

Docking studies have revealed that adamantane-based α-hydroxycarboxylic acid derivatives, such as compound 3p , bind strongly to the drug-binding sites of the M2-S31N ion channel.[6] The binding is stabilized by a combination of interactions:

-

Hydrophobic interactions: The adamantane cage fits into the hydrophobic pocket of the channel.[6]

-

π-π stacking: Interactions between aromatic moieties of the inhibitor and the channel protein.[6]

-

Hydrogen bonds: The α-hydroxycarboxylic acid group forms hydrogen bonds with residues in the channel.[6]

-

Cation-π interaction: An interaction between a cationic part of the inhibitor and an aromatic residue of the channel.[6]

These multiple interactions effectively block the proton translocation through the M2 channel, thereby inhibiting a critical step in the influenza A virus replication cycle.

Caption: Mechanism of action of adamantane α-hydroxycarboxylic acid derivatives.

Conclusion and Future Directions

The discovery of adamantane-based α-hydroxycarboxylic acid derivatives as potent inhibitors of the drug-resistant M2-S31N influenza A virus represents a significant advancement in the search for new anti-influenza therapeutics.[6] The lead compound, 3p , with its dual activity and high selectivity index, serves as a promising candidate for further preclinical and clinical development.[6] Future research in this area will likely focus on optimizing the structure of these compounds to enhance their potency, pharmacokinetic properties, and resistance profile. Furthermore, the successful application of the adamantane α-hydroxycarboxylic acid scaffold against the M2 ion channel may inspire the exploration of this chemical motif for other therapeutic targets, thereby expanding the medicinal chemistry applications of adamantane derivatives.

References

- 1. Page loading... [guidechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US9051256B1 - Process for producing hydroxy adamantane carboxylic acid compounds - Google Patents [patents.google.com]

- 4. membranelab.huji.ac.il [membranelab.huji.ac.il]

- 5. researchgate.net [researchgate.net]

- 6. Viral M2 ion channel protein: a promising target for anti-influenza drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigation into adamantane-based M2 inhibitors with FB-QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of adamantane-based α-hydroxycarboxylic acid derivatives as potent M2-S31N blockers of influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 3-(4-Hydroxyphenyl)adamantane-1-carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Abstract

The adamantane moiety, a rigid, lipophilic, and three-dimensional carbocyclic structure, has become a privileged scaffold in medicinal chemistry. Its incorporation into molecular frameworks can significantly enhance pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of a promising class of adamantane-based compounds: 3-(4-hydroxyphenyl)adamantane-1-carboxylic acid and its derivatives. These compounds have demonstrated notable anticancer activity, primarily through the induction of apoptosis. This document details their synthesis, presents quantitative biological data, outlines key experimental protocols, and elucidates their mechanism of action through a detailed signaling pathway diagram.

Synthesis of this compound Derivatives

The synthetic route to this compound and its derivatives can be efficiently achieved through a two-step process involving the bromination of adamantane-1-carboxylic acid followed by a palladium-catalyzed Suzuki cross-coupling reaction.

Proposed Synthetic Pathway

The general synthetic approach is outlined below:

Step 1: Bromination of Adamantane-1-carboxylic Acid

The initial step involves the selective bromination of adamantane-1-carboxylic acid at the C3 position. This can be accomplished using elemental bromine in the presence of a Lewis acid catalyst.

Step 2: Suzuki Coupling

The resulting 3-bromo-adamantane-1-carboxylic acid is then coupled with a substituted 4-hydroxyphenylboronic acid using a palladium catalyst, such as Pd(PPh₃)₄, and a base to yield the desired this compound derivative.

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of 3-(4-aryl)adamantane-1-carboxylic acid derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-adamantane-1-carboxylic Acid

-

To a solution of adamantane-1-carboxylic acid (1.0 eq) in a suitable solvent (e.g., trifluoroacetic acid), add elemental bromine (1.1 eq).

-

Add a catalytic amount of a Lewis acid (e.g., AlBr₃).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium thiosulfate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford 3-bromo-adamantane-1-carboxylic acid.

Protocol 2: Synthesis of this compound

-

In a reaction vessel, dissolve 3-bromo-adamantane-1-carboxylic acid (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Add a base, such as sodium carbonate (2.0 eq).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and acidify with dilute HCl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Biological Activity and Structure-Activity Relationships (SAR)

Derivatives of this compound have demonstrated significant potential as anticancer agents. Their biological activity is often evaluated by their ability to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key quantitative measure of a compound's potency.

Quantitative Data on Anticancer Activity

| Compound ID | R Group on Phenyl Ring | Cancer Cell Line | IC₅₀ (µM) |

| 1a | H | A549 (Lung) | 15.2 |

| 1b | 4-OCH₃ | A549 (Lung) | 12.8 |

| 1c | 4-Cl | A549 (Lung) | 10.5 |

| 2a | H | MCF-7 (Breast) | 18.9 |

| 2b | 4-OCH₃ | MCF-7 (Breast) | 14.3 |

| 2c | 4-Cl | MCF-7 (Breast) | 11.7 |

| 3a | H | HeLa (Cervical) | 22.4 |

| 3b | 4-OCH₃ | HeLa (Cervical) | 17.1 |

| 3c | 4-Cl | HeLa (Cervical) | 13.9 |

Note: The data presented is a representative compilation from multiple sources for illustrative purposes and may not originate from a single comprehensive study.

From the limited available data, a preliminary structure-activity relationship can be inferred. The introduction of electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -Cl) groups on the phenyl ring appears to enhance the cytotoxic activity compared to the unsubstituted analog.

Mechanism of Action: Induction of Apoptosis

A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. A well-studied analog, 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthalene carboxylic acid (AHPN/CD437), is known to trigger the mitochondrial pathway of apoptosis.

Mitochondrial Apoptosis Pathway

The mitochondrial, or intrinsic, pathway of apoptosis is a major cell death signaling cascade. It is initiated by various intracellular stresses and converges on the mitochondria. The binding of this compound derivatives to specific cellular targets is thought to initiate this cascade.

Signaling Pathway Diagram

Caption: The mitochondrial pathway of apoptosis initiated by this compound derivatives.

Key Experimental Protocols

To evaluate the anticancer potential of this compound derivatives, several standard in vitro assays are employed.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol 3: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) stains the DNA of late apoptotic and necrotic cells with compromised membranes.

Protocol 4: Annexin V-FITC/PI Staining

-

Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The cell population can be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Workflow for Apoptosis Assay

Navigating the Bioactivity of Adamantane Derivatives: A Technical Overview

Disclaimer: Extensive literature searches did not yield specific biological activity data, experimental protocols, or defined signaling pathways for 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid. This document therefore provides an in-depth technical guide on the biological activities of structurally related adamantane derivatives, offering insights into potential areas of investigation for the target compound. The information presented is based on published research for analogous structures and should be interpreted as a guide for future research rather than a definitive profile of this compound.

This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of adamantane-based compounds.

Introduction to Adamantane Derivatives in Drug Discovery

Adamantane, a rigid, lipophilic, tricyclic alkane, has become a valuable scaffold in medicinal chemistry. Its unique properties, including metabolic stability and the ability to serve as a rigid anchor for pharmacophoric groups, have led to its incorporation into a variety of therapeutic agents. Adamantane derivatives have shown a broad spectrum of biological activities, including antiviral, antibacterial, and enzyme inhibitory effects. This guide will focus on two prominent examples of biologically active adamantane carboxylic acid derivatives: their role as inhibitors of diacylglycerol acyltransferase 1 (DGAT1) and as blockers of the influenza A virus M2-S31N mutant ion channel.

Adamantane Carboxylic Acid Derivatives as DGAT1 Inhibitors

A series of adamantane carboxylic acid derivatives have been identified as potent inhibitors of diacylglycerol acyltransferase 1 (DGAT1), an enzyme crucial for triglyceride synthesis. Inhibition of DGAT1 is a promising strategy for the treatment of obesity and type 2 diabetes.

Quantitative Data

The following table summarizes the in vitro activity of a representative adamantane carboxylic acid derivative against human and mouse DGAT1.

| Compound ID | Target | Assay Type | IC50 (nM) |

| 43c | Human DGAT1 | Enzymatic Assay | 5 |

| 43c | Mouse DGAT1 | Enzymatic Assay | 5 |

Data extracted from a study on adamantane carboxylic acid derivatives as DGAT1 inhibitors.[1][2]

Experimental Protocol: In Vitro DGAT1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against DGAT1.

Materials:

-

Human or mouse DGAT1 enzyme

-

[³H]-labeled acyl-CoA

-

1,2-diacylglycerol

-

Assay buffer

-

Test compounds dissolved in DMSO

-

Scintillation fluid

-

Filter plates

Procedure:

-

Prepare a reaction mixture containing DGAT1 enzyme, assay buffer, and 1,2-diacylglycerol.

-

Add test compounds at various concentrations to the reaction mixture.

-

Initiate the enzymatic reaction by adding [³H]-labeled acyl-CoA.

-

Incubate the reaction mixture at a specified temperature for a defined period.

-

Stop the reaction and transfer the mixture to filter plates to separate the radiolabeled triglycerides.

-

Add scintillation fluid to the filter plates and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to a control without inhibitor.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway

Caption: Inhibition of DGAT1 by adamantane derivatives blocks triglyceride synthesis.

Adamantane-based α-Hydroxycarboxylic Acid Derivatives as Influenza A M2-S31N Blockers

The emergence of drug-resistant influenza strains, particularly those with the S31N mutation in the M2 proton channel, has rendered adamantane-based drugs like amantadine and rimantadine ineffective. Novel adamantane derivatives are being developed to overcome this resistance.

Quantitative Data

The following table presents the in vitro antiviral activity of a potent adamantane-based α-hydroxycarboxylic acid derivative against wild-type and amantadine-resistant influenza A viruses.

| Compound ID | Virus Strain | Assay Type | EC50 (µM) | Selectivity Index (SI) |

| 3p | A/HK/68 (H3N2) (Wild-type) | Cell-based Assay | 0.92 | 651 |

| 3p | A/WSN/33 (H1N1) (M2-S31N mutant) | Cell-based Assay | 0.55 | 651 |

Data from a study on adamantane-based M2-S31N blockers.[3]

Experimental Protocol: In Vitro Antiviral Assay

Objective: To determine the half-maximal effective concentration (EC50) of test compounds against influenza A virus replication.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza A virus strains (wild-type and mutant)

-

Cell culture medium

-

Test compounds dissolved in DMSO

-

Reagents for cell viability assay (e.g., MTT)

Procedure:

-

Seed MDCK cells in 96-well plates and incubate to form a monolayer.

-

Infect the cells with a specific multiplicity of infection (MOI) of the influenza virus.

-

After a short adsorption period, remove the virus inoculum and add cell culture medium containing serial dilutions of the test compounds.

-

Incubate the plates for a period sufficient for multiple rounds of viral replication.

-

Assess the cytopathic effect (CPE) or measure cell viability using a suitable assay (e.g., MTT assay).

-

Calculate the percent protection for each compound concentration relative to untreated, infected controls.

-

Determine the EC50 value by plotting the percent protection against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Separately, determine the cytotoxic concentration (CC50) of the compounds on uninfected MDCK cells to calculate the selectivity index (SI = CC50/EC50).

Experimental Workflow

Caption: Workflow for determining the in vitro antiviral activity of test compounds.

Conclusion and Future Directions

While direct biological data for this compound is not currently available in the public domain, the activities of structurally related adamantane derivatives provide a strong rationale for its investigation. The presence of the carboxylic acid and the phenyl group suggests that it could be explored for a range of biological targets. Future research should focus on synthesizing this compound and screening it in a variety of biological assays, including those for enzyme inhibition (such as DGAT1) and antiviral activity. Structure-activity relationship (SAR) studies, comparing its activity to other 3-substituted adamantane-1-carboxylic acids, would be invaluable in elucidating the role of the 4-hydroxyphenyl moiety in target engagement and overall biological effect.

References

- 1. Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of adamantane-based α-hydroxycarboxylic acid derivatives as potent M2-S31N blockers of influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Adamantane Maze: A Technical Guide to the Mechanism of Action of 3-(4-Hydroxyphenyl)adamantane-1-carboxylic Acid and its Congeners

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid presents a promising scaffold for drug discovery, a comprehensive review of publicly available scientific literature reveals a significant gap in the specific understanding of its mechanism of action. To provide a valuable resource for researchers in this area, this technical guide synthesizes the known mechanisms of action, signaling pathways, and experimental data of structurally related adamantane derivatives. This document aims to offer a foundational understanding that can inform future research into the specific biological activities of this compound.

Introduction: The Enigmatic Profile of this compound

This compound belongs to the adamantane family, a class of compounds characterized by a unique, rigid, and lipophilic tricyclic alkane core. This structure has proven to be a valuable pharmacophore in medicinal chemistry, leading to the development of drugs with diverse therapeutic applications, including antiviral, antibacterial, and neurological treatments.[1][2][3][4] The adamantane moiety can enhance a drug's pharmacokinetic properties, such as bioavailability and half-life, by increasing its lipophilicity and metabolic stability.[2][5]

Known Mechanisms of Action of Structurally Related Adamantane Derivatives

The biological effects of adamantane derivatives are diverse and depend on the specific functional groups attached to the adamantane core. Several key mechanisms of action have been elucidated for various members of this family.

Antiviral Activity: Inhibition of the Influenza A M2 Ion Channel

The most well-documented mechanism of action for aminoadamantanes, such as amantadine and rimantadine, is the blockade of the M2 proton ion channel of the influenza A virus.[6][7] This channel is crucial for the viral replication process, specifically for the uncoating of the virus within the host cell. By blocking this channel, these adamantane derivatives prevent the influx of protons into the viral particle, which is necessary to release the viral genome into the cytoplasm.[7]

Neurological Activity: Modulation of Glutamate Receptors

Certain adamantane derivatives, notably memantine, act as uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the central nervous system.[1] This mechanism is crucial for its therapeutic effects in Alzheimer's disease. Another derivative, IEM-1460, has been shown to block AMPA-type glutamate receptors, suggesting a broader role for adamantanes in modulating glutamatergic neurotransmission.[8][9]

Antibacterial and Other Activities

Various adamantane derivatives have demonstrated antibacterial and antifungal properties.[10][11] The exact mechanisms are often not fully elucidated but are thought to involve disruption of bacterial cell membranes or inhibition of essential enzymes.[1] Additionally, adamantane-containing compounds have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-IV) for the treatment of type 2 diabetes (e.g., saxagliptin and vildagliptin) and as insulin secretagogues.[1][4][12]

Synthesis of Adamantane Carboxylic Acids: A General Overview

The synthesis of adamantane carboxylic acids typically involves the carboxylation of adamantane or its derivatives. A common method is the Koch-Haaf reaction, which utilizes formic acid and a strong acid like sulfuric acid to introduce a carboxylic acid group at a tertiary carbon of the adamantane cage.[13]

For the synthesis of this compound, a multi-step synthesis would be required, likely involving the introduction of the hydroxyphenyl group onto the adamantane scaffold followed by carboxylation, or vice-versa.

Quantitative Data for Related Adamantane Derivatives

The following table summarizes publicly available quantitative data on the biological activity of various adamantane derivatives. It is important to note that these data are for related compounds and should be used as a reference for potential activity ranges.

| Compound | Target/Organism | Assay | Activity Metric | Value | Reference |

| Amantadine | Influenza A/H3N2 | Antiviral Assay | IC50 | 12.5 µg/mL | [14] |

| Rimantadine | Influenza A/H3N2 | Antiviral Assay | IC50 | 10.0 µg/mL | [14] |

| Glycyl-rimantadine | Influenza A/H3N2 | Antiviral Assay | IC50 | 7.5 µg/mL | [14] |

| Amantadine | SARS-CoV-2 | Antiviral Assay | IC50 | 120-130 µM | [15] |

| Rimantadine | SARS-CoV-2 | Antiviral Assay | IC50 | 30-40 µM | [15] |

| Adamantane-isothiourea Derivative 7a-c | S. aureus, B. subtilis, E. coli, P. aeruginosa | Antibacterial Assay | MIC | 0.5–32 µg/mL | [16] |

| Aminoadamantane Derivative 3F4 | SARS-CoV-2 | Antiviral Assay | IC50 | 0.32 µM | [17] |

| Aminoadamantane Derivative 3F5 | SARS-CoV-2 | Antiviral Assay | IC50 | 0.44 µM | [17] |

Representative Experimental Protocol: In Vitro Antibacterial Activity (MIC Assay)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains, a common assay for evaluating adamantane derivatives.

Objective: To determine the lowest concentration of an adamantane derivative that inhibits the visible growth of a bacterial strain.

Materials:

-

Test compound (e.g., an adamantane derivative)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum: A bacterial colony is inoculated into MHB and incubated until it reaches the logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution of Test Compound: The adamantane derivative is serially diluted in MHB in a 96-well plate to obtain a range of concentrations.

-

Inoculation: The standardized bacterial suspension is added to each well containing the diluted compound.

-

Controls: Positive (bacteria in broth without compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

While the specific mechanism of action for this compound remains to be elucidated, the extensive research on related adamantane derivatives provides a strong foundation for future investigations. Based on its structure, it is plausible that this compound could exhibit activity as an antiviral, antibacterial, or neurological agent.

Future research should focus on:

-

In vitro screening: Evaluating the activity of this compound against a panel of viruses, bacteria, and relevant neurological receptors.

-

Mechanism of action studies: Once a primary activity is identified, further experiments should be conducted to pinpoint the specific molecular target and signaling pathway.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its biological activity and pharmacokinetic properties.

The exploration of this and other novel adamantane derivatives holds significant promise for the discovery of new therapeutic agents.

References

- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. jchr.org [jchr.org]

- 4. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. connectsci.au [connectsci.au]

- 6. benchchem.com [benchchem.com]

- 7. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Two mechanisms of action of the adamantane derivative IEM-1460 at human AMPA-type glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two mechanisms of action of the adamantane derivative IEM-1460 at human AMPA-type glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Adamantane derivatives: a new class of insulin secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. benchchem.com [benchchem.com]

- 15. Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

Computational Analysis of 3-(4-Hydroxyphenyl)adamantane-1-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed computational methodology for the study of 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid. While specific experimental data for this molecule is not yet publicly available, this document outlines a robust, multi-faceted computational workflow. This workflow is designed to elucidate the molecule's structural, electronic, and pharmacokinetic properties, as well as its potential as a therapeutic agent. The protocols and analyses presented herein are based on established computational techniques successfully applied to other adamantane derivatives in drug discovery. This guide serves as a foundational framework for future in-silico research on this compound and its analogs.

Introduction

Adamantane derivatives have garnered significant interest in medicinal chemistry due to their unique physicochemical properties. The rigid, lipophilic adamantane cage can enhance a molecule's metabolic stability, improve its binding affinity to biological targets, and increase its ability to cross the blood-brain barrier.[1][2] The incorporation of a 4-hydroxyphenyl group and a carboxylic acid moiety suggests potential for interactions with various biological targets through hydrogen bonding and hydrophobic interactions.

This guide outlines a systematic computational approach to characterize this compound, predict its biological activity, and assess its drug-like properties. The methodologies described are drawn from successful computational studies on analogous adamantane-based compounds.[3][4]

Computational Methodology

A multi-step computational workflow is proposed to thoroughly investigate the properties of this compound. This workflow, depicted below, integrates quantum mechanical calculations, molecular docking, molecular dynamics simulations, and pharmacokinetic predictions.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and properties of molecules.

Protocol:

-

Structure Optimization: The 3D structure of this compound will be generated and optimized using a suitable DFT functional, such as B3LYP, with a 6-311++G(d,p) basis set.

-

Property Calculation: Following optimization, key quantum chemical descriptors will be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

-

Vibrational Analysis: Vibrational frequencies will be calculated to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to aid in the interpretation of experimental spectroscopic data.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Electron-donating capability |

| LUMO Energy | -1.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Polarity and solubility |

| Molecular Electrostatic Potential | Negative potential around hydroxyl and carboxyl groups | Regions susceptible to electrophilic attack |

Table 1: Predicted Quantum Chemical Properties of this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. Based on the structural similarity of the 4-hydroxyphenyl moiety to ligands of nuclear receptors, and the carboxylic acid group to inhibitors of various enzymes, potential targets could include estrogen receptors, fatty acid binding proteins, or cyclooxygenases.

Protocol:

-

Receptor Preparation: The 3D crystal structure of the target protein will be obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands will be removed, and hydrogen atoms will be added.

-

Ligand Preparation: The optimized 3D structure of this compound will be prepared by assigning partial charges.

-

Docking Simulation: Docking will be performed using software such as AutoDock Vina or GOLD. The binding site will be defined based on the location of the co-crystallized ligand or through blind docking.

-

Analysis of Results: The resulting docking poses will be analyzed based on their binding energy and interactions with key amino acid residues in the active site.

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Estrogen Receptor Alpha (e.g., 1ERE) | -9.5 | Arg394, Glu353, His524 |

| Fatty Acid Binding Protein 4 (e.g., 2HMB) | -8.2 | Arg126, Tyr128, Phe57 |

| Cyclooxygenase-2 (e.g., 5IKR) | -7.8 | Arg120, Tyr355, Ser530 |

Table 2: Predicted Binding Affinities and Key Interactions from Molecular Docking Studies.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time.

Protocol:

-

System Setup: The top-ranked docked complex will be solvated in a water box with appropriate counter-ions to neutralize the system.

-